

An In-depth Technical Guide to 2,6-Difluoronicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoronicotinic acid

Cat. No.: B070906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Difluoronicotinic acid**, a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, key physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it discusses its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms imparts unique electronic properties and metabolic stability to molecules, making **2,6-Difluoronicotinic acid** a valuable scaffold for designing compounds with enhanced biological activity.

Chemical Identity and Physicochemical Properties

2,6-Difluoronicotinic acid, also known as 2,6-difluoropyridine-3-carboxylic acid, is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 3 position.

Chemical Structure:

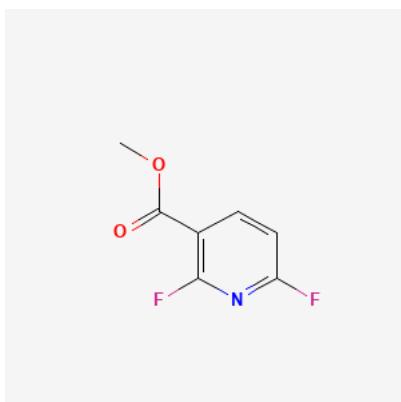
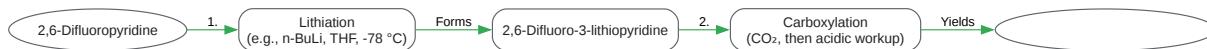


Figure 1. Chemical structure of **2,6-Difluoronicotinic acid**.

Table 1: Physicochemical Properties of **2,6-Difluoronicotinic Acid**

Property	Value	Reference
CAS Number	171178-50-0	[1] [2]
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	
Molecular Weight	159.09 g/mol	
Appearance	White to off-white solid	
Melting Point	165-167 °C	
Boiling Point	304.7 ± 37.0 °C (Predicted)	
Density	1.535 ± 0.06 g/cm ³ (Predicted)	
pKa	2.48 ± 0.10 (Predicted)	


Synthesis of 2,6-Difluoronicotinic Acid

While a specific, detailed experimental protocol for the synthesis of **2,6-Difluoronicotinic acid** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 2,6-dichloro-5-fluoronicotinic acid. A common strategy involves the construction of a substituted pyridine ring followed by modifications to introduce the desired functional groups.

A potential synthetic pathway could start from a readily available difluoropyridine derivative. For instance, lithiation of 2,6-difluoropyridine followed by carboxylation with carbon dioxide would

yield the target molecule.

Hypothetical Synthetic Workflow:

[Click to download full resolution via product page](#)

Figure 2. Hypothetical synthesis workflow for **2,6-Difluoronicotinic acid**.

Spectroscopic Data (Predicted)

Although experimental spectra for **2,6-Difluoronicotinic acid** were not found, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet of doublets due to coupling with the adjacent proton at the 4-position and the fluorine at the 6-position. The proton at the 4-position would appear as a doublet of doublets, coupling to the proton at the 5-position and the fluorine at the 2-position. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display six distinct signals for the six carbon atoms. The carbons attached to fluorine (C2 and C6) would exhibit large carbon-fluorine coupling constants. The carboxyl carbon would appear at a characteristic downfield chemical shift. The remaining three aromatic carbons would have chemical shifts typical for a substituted pyridine ring.

Table 2: Predicted Spectroscopic Data for **2,6-Difluoronicotinic Acid**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
1H NMR			
H-4	~8.0-8.4	dd	JH4-H5, JH4-F2
H-5	~7.0-7.4	dd	JH5-H4, JH5-F6
COOH	>10	br s	
13C NMR			
C-2	~160-165	d	1JCF
C-3	~120-125	t	3JCF
C-4	~145-150	t	3JCF
C-5	~110-115	d	2JCF
C-6	~160-165	d	1JCF
C=O	~165-170	s	

3.3. FT-IR Spectroscopy

The FT-IR spectrum of **2,6-Difluoronicotinic acid** would be characterized by several key absorption bands.

Table 3: Predicted FT-IR Absorption Bands for **2,6-Difluoronicotinic Acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	Strong, Broad
C-H (Aromatic)	3100-3000	Medium
C=O (Carboxylic Acid)	1720-1680	Strong
C=N, C=C (Aromatic Ring)	1600-1450	Medium-Strong
C-F	1250-1000	Strong

Applications in Drug Discovery and Organic Synthesis

Fluorinated organic molecules are of great importance in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. **2,6-Difluoronicotinic acid** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

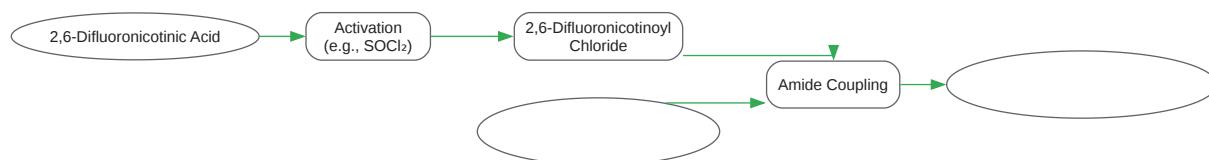
4.1. Role as a Synthetic Intermediate

The carboxylic acid functionality of **2,6-Difluoronicotinic acid** can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a versatile handle for further synthetic transformations. The difluorinated pyridine ring is a key pharmacophore in various biologically active compounds.

Experimental Protocol: Conversion to 2,6-Difluoronicotinoyl Chloride

A common method for activating a carboxylic acid is its conversion to an acid chloride.

Materials:


- **2,6-Difluoronicotinic acid**
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
- Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve **2,6-Difluoronicotinic acid** in the anhydrous solvent.
- If using oxalyl chloride, add a catalytic amount of DMF.

- Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at room temperature.
- The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).
- After completion, the excess reagent and solvent are removed under reduced pressure to yield the crude 2,6-Difluoronicotinoyl chloride, which can often be used in the next step without further purification.

Logical Workflow for Amide Synthesis:

[Click to download full resolution via product page](#)

Figure 3. Workflow for the synthesis of 2,6-Difluoronicotinamide derivatives.

4.2. Potential Biological Activities of Derivatives

Derivatives of nicotinic acid are known to exhibit a wide range of biological activities. The introduction of fluorine atoms can significantly modulate these properties. While specific biological data for derivatives of **2,6-Difluoronicotinic acid** is scarce in the provided search results, based on analogous structures, potential areas of investigation include:

- Antimicrobial Agents: Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties.
- Enzyme Inhibitors: The pyridine scaffold is present in many enzyme inhibitors, and the fluorine substituents can enhance binding to the active site.
- Agrochemicals: Halogenated pyridines are common in herbicides and pesticides.

Conclusion

2,6-Difluoronicotinic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the difluorinated pyridine ring, make it an attractive starting material for the development of novel compounds with enhanced biological activity and improved physicochemical characteristics. Further research into the synthesis and applications of its derivatives is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. 2,6-Difluoronicotinic acid | [frontierspecialtychemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Difluoronicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070906#2-6-difluoronicotinic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com